N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized through a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .Scientific Research Applications
Cytotoxic Activity
- A study by Mansour et al. (2020) explored the synthesis of new pyrimidine, pyrazole, and isoxazole derivatives bearing certain substituents, showing promising cytotoxic activity against specific cell lines, indicating potential applications in cancer research (Mansour et al., 2020).
Anticancer and Anti-Inflammatory Agents
- Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, displaying anticancer and anti-5-lipoxygenase activities, which are significant in the development of new therapeutic agents (Rahmouni et al., 2016).
Novel Heterocyclic Compounds Synthesis
- Pokhodylo et al. (2010) studied novel transformations in thiophenes for thienopyrimidine synthesis, expanding the possibilities in heterocyclic chemistry, particularly in synthesizing new ring systems (Pokhodylo et al., 2010).
Isoxazolines and Isoxazoles Synthesis
- Research by Rahmouni et al. (2014) on the synthesis of isoxazolines and isoxazoles from pyrazolopyrimidin-4(5H)-one derivatives through cycloaddition reactions contributes to medicinal chemistry and drug design (Rahmouni et al., 2014).
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-11-5-6-13(8-12(11)2)23-16-14(9-20-23)18(25)22(10-19-16)21-17(24)15-4-3-7-26-15/h3-10H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJJNLVQMIEVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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